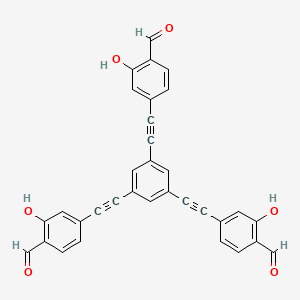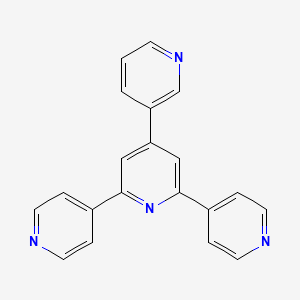
4-pyridin-3-yl-2,6-dipyridin-4-ylpyridine
描述
6’-(Pyridin-4-yl)-3,4’:2’,4’‘-terpyridine is a complex organic compound that belongs to the family of terpyridines. Terpyridines are known for their ability to form stable complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and materials science. The unique structure of 6’-(Pyridin-4-yl)-3,4’:2’,4’'-terpyridine, which includes three pyridine rings connected through carbon-carbon bonds, allows it to participate in a wide range of chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Pyridin-4-yl)-3,4’:2’,4’'-terpyridine typically involves the use of pyridine derivatives and various coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 6’-(Pyridin-4-yl)-3,4’:2’,4’'-terpyridine may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as column chromatography and recrystallization ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.
化学反应分析
Types of Reactions
6’-(Pyridin-4-yl)-3,4’:2’,4’'-terpyridine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyridine N-oxides, while reduction can yield partially or fully reduced pyridine derivatives. Substitution reactions can result in a wide range of functionalized terpyridines with different substituents on the pyridine rings.
科学研究应用
6’-(Pyridin-4-yl)-3,4’:2’,4’'-terpyridine has numerous applications in scientific research, including:
Coordination Chemistry: The compound is used as a ligand to form stable complexes with metal ions, which are studied for their electronic, magnetic, and catalytic properties.
Catalysis: Metal complexes of 6’-(Pyridin-4-yl)-3,4’:2’,4’'-terpyridine are employed as catalysts in various organic transformations, including cross-coupling reactions and oxidation processes.
Materials Science: The compound is used in the development of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and sensing.
Biological Studies: The compound and its metal complexes are investigated for their potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
作用机制
The mechanism of action of 6’-(Pyridin-4-yl)-3,4’:2’,4’'-terpyridine largely depends on its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming coordination bonds with metal centers. This coordination can alter the electronic properties of the metal ions, enhancing their reactivity and enabling various catalytic processes. In biological systems, the compound may interact with metal-containing enzymes or proteins, modulating their activity and leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
4’-(Pyridin-4-yl)-2,2’6’,2’'-terpyridine: Similar structure with different connectivity of the pyridine rings.
2,2’6’,2’'-Terpyridine: Lacks the additional pyridine ring at the 4’ position.
4,4’-Bipyridine: Contains two pyridine rings connected through a single bond.
Uniqueness
6’-(Pyridin-4-yl)-3,4’:2’,4’'-terpyridine is unique due to its specific arrangement of three pyridine rings, which provides distinct electronic and steric properties. This unique structure allows it to form stable complexes with a wide range of metal ions and participate in diverse chemical reactions. Its versatility and stability make it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
4-pyridin-3-yl-2,6-dipyridin-4-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-2-17(14-23-7-1)18-12-19(15-3-8-21-9-4-15)24-20(13-18)16-5-10-22-11-6-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOJTFGGRGRFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



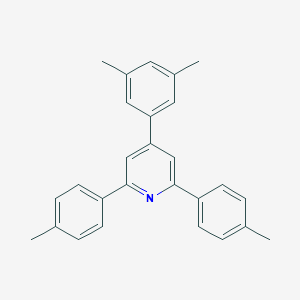
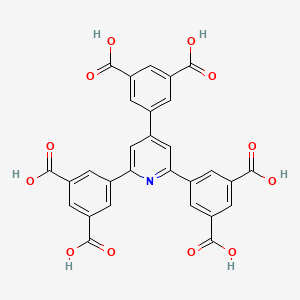
![4-[3,5-bis[4-(hydrazinecarbonyl)phenyl]phenyl]benzohydrazide](/img/structure/B8244139.png)
![4-[4-(4-aminophenyl)-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]aniline](/img/structure/B8244153.png)
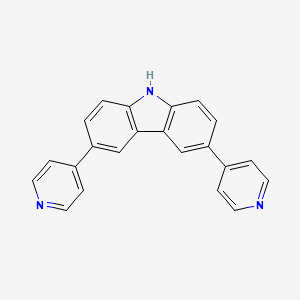

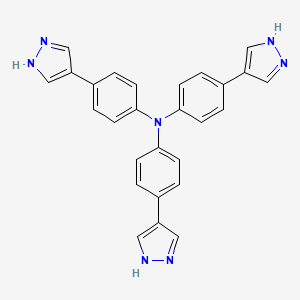
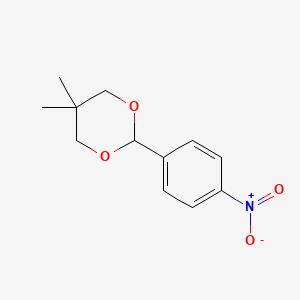
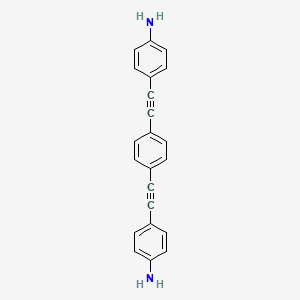
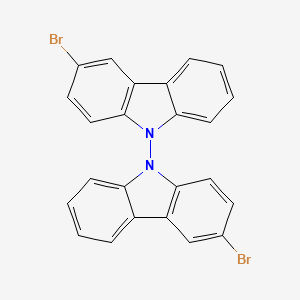

![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B8244194.png)
